The compound's CAS Number is 101328-85-2, and it is recognized for its potential applications in pharmacology, particularly in the development of cardiotonic drugs. It falls under the broader category of pyridazinone derivatives, which are often explored for their therapeutic properties in cardiovascular diseases and other conditions.
The synthesis of (R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one typically involves several key steps:
The molecular formula of (R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is .
Crystallographic studies reveal important parameters such as bond lengths and angles that are crucial for understanding the compound's reactivity and interaction with biological systems.
(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one participates in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action of (R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one primarily revolves around its role as a phosphodiesterase III inhibitor, which leads to increased intracellular cyclic adenosine monophosphate levels. This action results in enhanced cardiac contractility and vasodilation:
The physical properties of (R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one include:
Chemical properties include reactivity towards electrophiles due to the amino group and potential for hydrogen bonding due to both amino and carbonyl functionalities .
(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one has several notable applications:
The compound is systematically named following IUPAC conventions to precisely describe its core structure and substituents. The primary name, (R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, denotes a chiral dihydropyridazinone ring with a 5-methyl group and a 4-aminophenyl substituent at position 6. Alternative naming exists due to differing interpretations of the pyridazinone ring numbering: Chemical Abstracts lists it as (5R)-6-(4-aminophenyl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one, emphasizing the partially saturated ring [1] [3]. Common synonyms include:
Table 1: Nomenclature and Synonyms
Systematic Name | Synonym | Source |
---|---|---|
(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | AMDP3 (abbreviated form in pharmacological contexts) | [2] |
(5R)-6-(4-aminophenyl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one | Levosimendan intermediate analogue | [3] [10] |
The molecular formula C₁₁H₁₃N₃O is uniformly confirmed across sources [1] [2] [3]. This composition corresponds to a molecular weight of 203.24 g/mol, calculated from atomic masses (C=12.01, H=1.008, N=14.01, O=16.00). High-resolution mass spectrometry validates this mass, with an exact monoisotopic mass reported as 203.105862047 g/mol [2]. The formula indicates potential sites for hydrogen bonding (N-H, C=O) and aromatic conjugation, critical for biological interactions.
Table 2: Key Molecular Properties
Property | Value | Experimental Method |
---|---|---|
Molecular Formula | C₁₁H₁₃N₃O | Elemental Analysis/HRMS |
Exact Mass | 203.105862047 g/mol | High-Resolution Mass Spectrometry |
Heavy Atom Count | 15 | Computational Chemistry |
Topological Polar Surface Area | 67.5 Ų | Computational Modeling |
This compound exhibits chirality at the 5-methyl carbon of the dihydropyridazinone ring, necessitating specification of its absolute configuration. The (R)-enantiomer is the biologically relevant form, distinct from the racemate (CAS 36725-28-7). Stereochemistry significantly influences its function as a cardiac troponin activator and its role as a precursor to levosimendan analogues [4] [6] [8]. The undefined stereocenter noted in racemic versions (e.g., CAS 36725-28-7) is resolved in this enantiomer, as confirmed by chiral chromatography or asymmetric synthesis protocols [8]. The (R) configuration is critical for optimal binding to target proteins, though specific rotation data was unavailable in the sourced literature.
The compound is uniquely identified by CAS Registry Number 101328-85-2, distinguishing it from its racemic counterpart (CAS 36725-28-7) [6] [8]. Additional regulatory and supplier identifiers include:
Direct crystallographic data for the (R)-enantiomer was not found in the search results. However, insights can be inferred from closely related structures. A crystallographic study of 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one analogues (e.g., C₁₃H₁₄N₂O₃) reveals that the dihydropyridazine ring adopts a screw-boat conformation (root-mean-square deviation = 0.166 Å) [5]. The dihedral angle between the pyridazinone ring and the phenyl ring is minimal (0.77°), indicating near-planarity that facilitates π-conjugation.
Intermolecular interactions dominate crystal packing:
Hirshfeld surface analysis of similar structures shows dominant contacts:
Table 3: Hirshfeld Surface Contributions for Analogous Structures
Contact Type | Contribution (%) | Interaction Role |
---|---|---|
H⋯H | 43.3% | Van der Waals stabilization |
H⋯O/O⋯H | 22.6% | Hydrogen bonding networks |
H⋯C/C⋯H | 19.3% | Hydrophobic packing |
H⋯N/N⋯H | 5.8% | Hydrogen bonding |
C⋯N/N⋯C | 3.0% | Dipole-dipole interactions |
For the (R)-enantiomer, chiral crystallization would be anticipated to produce a non-centrosymmetric space group (e.g., P2₁2₁2₁), though experimental validation is required. Physical characterization includes a density of 1.3 g/cm³ (racemate) [2] and appearance as a light-yellow crystalline powder when enantiopure [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0